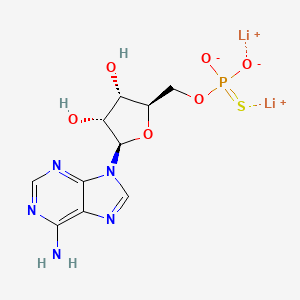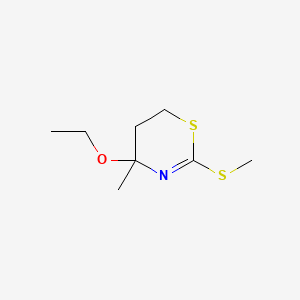![molecular formula C9H7N3O2 B13834379 (2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-3H-1,5-benzodiazepine: is a chemical compound belonging to the benzodiazepine class, characterized by a benzene ring fused with a diazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-3H-1,5-benzodiazepine typically involves multi-component reactions. One common method includes the reaction of aldehydes, dimedone, and o-phenylenediamine under grinding conditions at 70°C, catalyzed by zinc sulfide nanoparticles. This method offers high yields, short reaction times, and efficient purification by crystallization .
Industrial Production Methods: Industrial production methods for 3-nitro-3H-1,5-benzodiazepine are not extensively documented. the principles of multi-component reactions and the use of heterogeneous catalysts like zinc sulfide nanoparticles can be scaled up for industrial applications, ensuring efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-nitro-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other substituents, modifying the compound’s reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents such as chlorine or bromine can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzodiazepines.
Applications De Recherche Scientifique
Chemistry: 3-nitro-3H-1,5-benzodiazepine is used as a precursor in the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry for developing new therapeutic agents .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, contributing to the understanding of its pharmacological properties .
Medicine: Benzodiazepine derivatives, including those synthesized from 3-nitro-3H-1,5-benzodiazepine, are explored for their anxiolytic, anticonvulsant, and muscle relaxant properties .
Industry: The compound’s derivatives are used in the pharmaceutical industry for the development of drugs with specific therapeutic effects .
Mécanisme D'action
3-nitro-3H-1,5-benzodiazepine and its derivatives exert their effects by interacting with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory neurotransmission. The result is a sedative, anxiolytic, and muscle relaxant effect .
Comparaison Avec Des Composés Similaires
Nitrazepam: A benzodiazepine derivative with similar anxiolytic and sedative properties.
Uniqueness: 3-nitro-3H-1,5-benzodiazepine is unique due to its specific nitro substitution, which can influence its reactivity and pharmacological profile. This structural feature distinguishes it from other benzodiazepines and can lead to different therapeutic applications .
Propriétés
Formule moléculaire |
C9H7N3O2 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-nitro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-6,10H |
Clé InChI |
PHEJNNZKCKVHQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
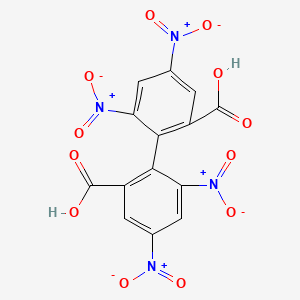
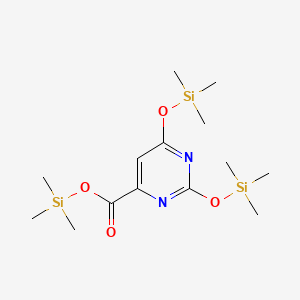

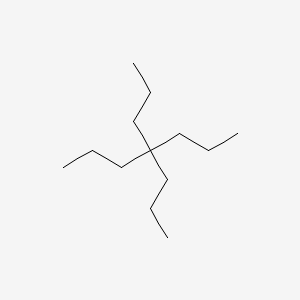

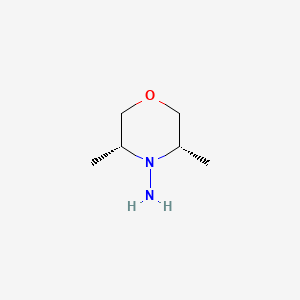
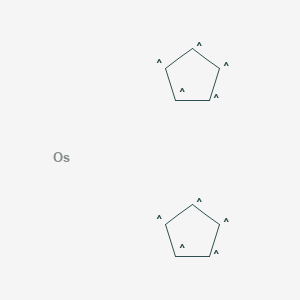
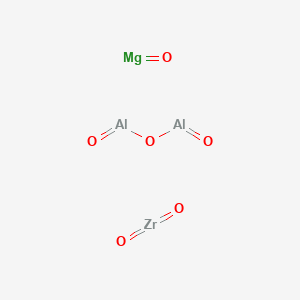
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
